What is Moclobemide-d4 and its chemical structure
What is Moclobemide-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Moclobemide-d4, a deuterated isotopologue of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document details its chemical structure, properties, synthesis, and application as an internal standard in quantitative bioanalysis. Furthermore, it elucidates the mechanism of action of the parent compound, Moclobemide, through a detailed signaling pathway diagram.
Core Concepts: Introduction to Moclobemide-d4
Moclobemide-d4 is a stable isotope-labeled version of Moclobemide, where four hydrogen atoms on the p-chlorobenzoyl moiety have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for the quantification of Moclobemide in complex biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its higher mass.
Chemical Structure and Properties
The chemical structure of Moclobemide-d4 is characterized by a deuterated 4-chlorobenzamide group linked to a morpholinoethyl moiety.
Chemical Structure of Moclobemide-d4:
Table 1: Chemical and Physical Properties of Moclobemide-d4
| Property | Value | Reference |
| IUPAC Name | 4-chloro-N-(2-morpholin-4-ylethyl)benzamide-2,3,5,6-d4 | |
| Molecular Formula | C₁₃H₁₃D₄ClN₂O₂ | |
| Molecular Weight | 272.79 g/mol | |
| CAS Number | 1189986-59-1 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in methanol, DMSO, and other organic solvents. | [1] |
Synthesis of Moclobemide-d4: An Experimental Protocol
The synthesis of Moclobemide-d4 involves the coupling of two key intermediates: 4-chlorobenzoyl-d4 chloride and 4-(2-aminoethyl)morpholine. The deuteration is introduced through the use of a deuterated precursor for the benzoyl moiety.
Proposed Synthetic Scheme
The synthesis can be logically divided into two main stages: the preparation of the deuterated acyl chloride and the subsequent amidation reaction.
Workflow for the Synthesis of Moclobemide-d4:
Caption: Synthetic workflow for Moclobemide-d4.
Detailed Experimental Protocol
Materials:
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4-Chlorobenzoic acid-d4
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Thionyl chloride (SOCl₂)
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4-(2-Aminoethyl)morpholine
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Anhydrous pyridine
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Anhydrous dichloromethane (DCM)
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Anhydrous diethyl ether
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Sodium sulfate (Na₂SO₄)
Procedure:
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Preparation of 4-Chlorobenzoyl-d4 chloride:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzoic acid-d4 in an excess of thionyl chloride.
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Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chlorobenzoyl-d4 chloride as an oil. This intermediate is typically used in the next step without further purification.
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Amidation Reaction:
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Dissolve 4-(2-aminoethyl)morpholine in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
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Add anhydrous pyridine to the solution.
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Slowly add a solution of the crude 4-chlorobenzoyl-d4 chloride in anhydrous DCM to the cooled amine solution with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
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Work-up and Purification:
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Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Moclobemide-d4.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Moclobemide-d4.
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Application in Bioanalysis: Quantification of Moclobemide
Moclobemide-d4 is primarily used as an internal standard in LC-MS/MS methods for the accurate quantification of Moclobemide in biological samples such as plasma, serum, and urine.
LC-MS/MS Method Protocol
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 2: Representative LC-MS/MS Parameters for Moclobemide Quantification
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Gradient | Start with 10-20% B, ramp to 90-95% B over several minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Moclobemide: m/z 269.1 → 100.1 (quantifier), 269.1 → 182.1 (qualifier) Moclobemide-d4: m/z 273.1 → 100.1 (or other suitable fragment) |
Sample Preparation Protocol (Plasma/Serum):
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Aliquoting: Aliquot a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
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Internal Standard Spiking: Add a small, precise volume of a known concentration of Moclobemide-d4 solution in a suitable solvent (e.g., methanol) to each sample, standard, and quality control sample.
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Protein Precipitation: Add a protein precipitating agent (e.g., 3 volumes of acetonitrile or methanol), vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
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Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
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Injection: Inject the reconstituted sample into the LC-MS/MS system.
Mechanism of Action of Moclobemide
Moclobemide exerts its therapeutic effect by reversibly inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters in the brain.[2][3] This inhibition leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[2][3]
Signaling Pathway of MAO-A Inhibition by Moclobemide:
Caption: Reversible inhibition of MAO-A by Moclobemide.
Conclusion
Moclobemide-d4 is an indispensable tool for researchers and clinicians in the field of pharmacology and drug development. Its role as an internal standard ensures the accuracy and reliability of quantitative studies of Moclobemide. A thorough understanding of its chemical properties, synthesis, and application, as well as the mechanism of action of its non-deuterated counterpart, is crucial for its effective use in both preclinical and clinical research settings. This guide provides the foundational knowledge required for the successful implementation of Moclobemide-d4 in advanced analytical methodologies.
